Increased Hydrogen‑Bond Acceptor Capacity Drives Solubility and Permeability Differentiation
The 4‑methoxy substituent on the benzoyl ring adds one hydrogen‑bond acceptor (HBA) compared to the unsubstituted phenyl analog (CAS 159799‑39‑0). This structural feature elevates the HBA count from 2 to 3, directly affecting solubility and passive membrane permeability .
| Evidence Dimension | Hydrogen‑bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | [3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](phenyl)methanone (CAS 159799‑39‑0); HBA = 2 |
| Quantified Difference | +1 HBA (50% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Higher HBA count can improve aqueous solubility and modulate transporter recognition, a critical parameter for in‑vitro assay compatibility and pharmacokinetic profiling.
- [1] PubChem Compound Summary for CID 1486795, [3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methoxyphenyl)methanone. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 1488624, [3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](phenyl)methanone. National Center for Biotechnology Information, 2025. View Source
